molecular formula C13H17N3O4 B2972384 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 701281-33-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Katalognummer B2972384
CAS-Nummer: 701281-33-6
Molekulargewicht: 279.296
InChI-Schlüssel: BVYPPZOHRIEUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many bioactive compounds and drugs . It’s often used in the synthesis of various pharmaceuticals due to its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds like benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate has been studied . The crystal structure was determined to be monoclinic .


Chemical Reactions Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors were calculated .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: has been studied for its potential anticancer properties. Research indicates that derivatives of this compound, particularly those with 3-N-fused heteroaryl moieties, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies are crucial as they contribute to the development of new anticancer agents.

Structure-Activity Relationship (SAR) Studies

The compound serves as a core structure for SAR studies, which are essential for understanding the molecular basis of drug action. By modifying different parts of the molecule and observing the changes in biological activity, researchers can identify the most promising candidates for further development .

Cell Cycle Arrest and Apoptosis Induction

Specific analogs of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is a significant finding as it provides insights into the mechanisms by which these compounds exert their anticancer effects.

Design and Synthesis of Novel Compounds

The compound’s structure has inspired the design and synthesis of novel compounds with potential therapeutic applications. The process often involves palladium-catalyzed C-N cross-coupling reactions, which are a staple in modern synthetic organic chemistry .

Antitubulin Agent Exploration

Derivatives of this compound have been explored as potential antitubulin agents. Antitubulin agents disrupt microtubule function, which is a common strategy in anticancer drug design. This research helps in identifying new molecules that could be developed into drugs to treat cancer .

Crystallographic Studies

The crystal structure of related benzo[d][1,3]dioxol compounds has been determined, which aids in the understanding of the compound’s three-dimensional conformation and its interactions with biological targets. Such information is vital for the rational design of drugs .

Zukünftige Richtungen

The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-16(2)6-5-14-12(17)13(18)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYPPZOHRIEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.